molecular formula C4H10Cl2N4S B2462530 [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride CAS No. 1255717-62-4

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride

Cat. No.: B2462530
CAS No.: 1255717-62-4
M. Wt: 217.11
InChI Key: WUJXDXIKLVNPSI-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4S and a molecular weight of 217.12 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Mechanism of Action

Mode of Action

It’s known that triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that the compound might interact with its targets through similar mechanisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature can affect the activation energy required for the compound to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically obtained as a solid and may be further processed to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a triazole ring and a thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S.2ClH/c5-1-2-9-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXDXIKLVNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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